![molecular formula C15H12N6O2S B2630844 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034532-72-2](/img/structure/B2630844.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a benzo[d]thiazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. Oxadiazole is a five-membered ring with two nitrogen atoms and one oxygen atom. Benzo[d]thiazole is a fused ring structure containing a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings likely contribute to the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, heterocyclic compounds like this can undergo a variety of reactions including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be affected by the presence and arrangement of the heterocyclic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing significant antimicrobial activity. The synthesis process often involves reactions with other compounds to form novel derivatives, which are then tested for their effectiveness against various microbial strains. For instance, Basavarajaiah and Mruthyunjayaswamy (2008) synthesized substituted-thiazole-2-semicarbazides, leading to compounds that were screened for antimicrobial activity. Similarly, Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in addressing bacterial infections (Basavarajaiah & Mruthyunjayaswamy, 2008)(Palkar et al., 2017).
Antitubercular and Anticancer Activities
Studies have also explored the compound's role in the synthesis of derivatives with antitubercular and anticancer properties. Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives showing significant activity against Mycobacterium tuberculosis. In the realm of cancer research, Ravinaik et al. (2021) synthesized derivatives that exhibited notable anticancer activity against various cancer cell lines, suggesting potential applications in the development of cancer therapies (Nayak et al., 2016)(Ravinaik et al., 2021).
Synthesis of Diverse Heterocyclic Compounds
The chemical structure of this compound has been instrumental in the synthesis of various heterocyclic compounds, which have further applications in medicinal chemistry and material science. For instance, Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block in synthesizing compounds with antimicrobial assessment. Similarly, Patil et al. (2014) synthesized new unsymmetrical disubstituted-1,3,4-oxadiazoles and triazolo-thiadiazoles with potential applications in various scientific domains (Elmagd et al., 2017)(Patil et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Action Environment
Environmental factors can significantly impact the action of similar compounds
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzothiazole ring is known for its ability to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can interact with proteins involved in inflammatory responses, such as cyclooxygenase . The oxadiazole ring is known for its antimicrobial properties and can interact with bacterial enzymes . These interactions highlight the compound’s potential as a multi-target agent in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses . It can also upregulate the expression of antioxidant genes, such as Nrf2 . Additionally, the compound can affect cellular metabolism by inhibiting key metabolic enzymes, such as hexokinase and pyruvate kinase . These effects demonstrate the compound’s potential to modulate cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The benzothiazole ring can bind to the active site of superoxide dismutase, leading to enzyme inhibition . The pyrazole ring can form hydrogen bonds with the active site of cyclooxygenase, resulting in enzyme inhibition . The oxadiazole ring can interact with bacterial enzymes through hydrophobic interactions, leading to antimicrobial effects . These binding interactions highlight the compound’s ability to modulate enzyme activities and exert its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade under acidic or basic conditions . Long-term exposure to the compound can lead to sustained inhibition of inflammatory and oxidative stress responses . In in vitro studies, the compound has shown consistent effects on cell signaling pathways and gene expression over time . These findings suggest that the compound’s effects are stable and sustained in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammatory responses without causing significant toxicity . At high doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, such as hexokinase and pyruvate kinase. These metabolic pathways highlight the compound’s potential to modulate metabolic processes.
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-21-7-10(5-18-21)14-19-13(23-20-14)6-16-15(22)9-2-3-11-12(4-9)24-8-17-11/h2-5,7-8H,6H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMPSCJERRYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

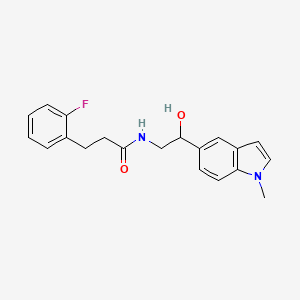
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
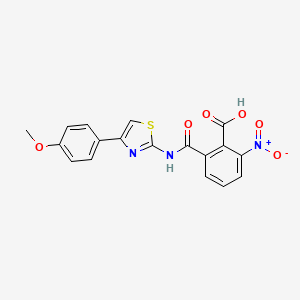
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)
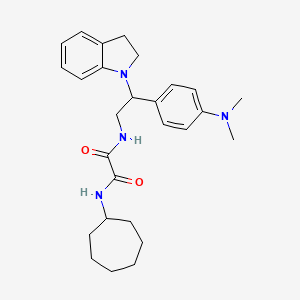
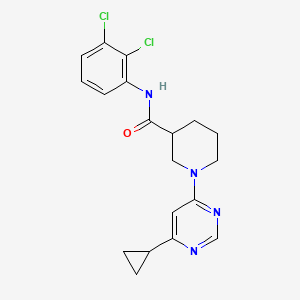
![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)
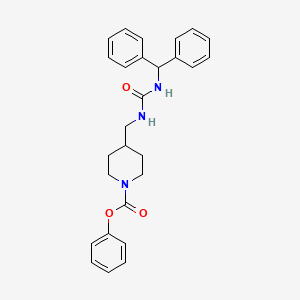


![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)